

Ancriviroc's Binding Affinity to the CCR5 Co-Receptor: A Technical Guide

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Compound of Interest

Compound Name: Ancriviroc

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Abstract

Ancriviroc, also known as SCH-C, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] [2] By binding to CCR5, **ancriviroc** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[3] This technical guide provides an in-depth overview of the binding affinity of **ancriviroc** to the CCR5 co-receptor, including quantitative binding data, detailed experimental protocols for assessing this interaction, and the downstream effects on cellular signaling pathways.

Quantitative Binding Affinity of Ancriviroc to CCR5

The binding affinity of **ancriviroc** for the CCR5 co-receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available for **ancriviroc** (SCH-C).

Parameter	Value	Assay Conditions	Source
Ki	2.6 nM	Competitive binding assay with [3H]SCH-C on CCR5-expressing cell membranes.	[1]
IC50	0.4 - 9 nM	Antiviral activity against various R5-tropic HIV-1 isolates.	[4]
IC50	< 1 nM	Inhibition of MIP-1 α induced chemotaxis in Ba/F3-CCR5 cells.	[1]
IC50	10 \pm 1.2 nM	Inhibition of RANTES-induced GTPyS binding.	[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of **ancriviroc** to CCR5 is typically determined using radioligand competition binding assays. Below is a detailed methodology adapted from studies on CCR5 antagonists. [1][5]

Radioligand Competition Binding Assay

This assay measures the ability of a non-radiolabeled compound (**ancriviroc**) to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

- CCR5-expressing cells or cell membranes: e.g., HEK293 cells transiently or stably expressing human CCR5.
- Radioligand: [3H]SCH-C (a tritiated form of **ancriviroc**).

- Unlabeled **Ancriviroc** (SCH-C): For competition.
- Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
- Wash Buffer: Ice-cold binding buffer.
- Scintillation fluid.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

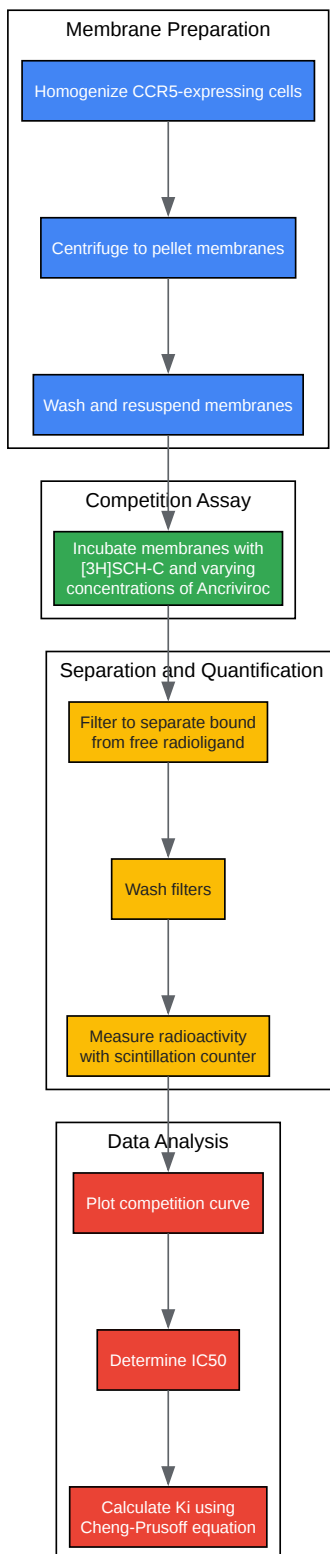
Protocol:

- Membrane Preparation:
 - Homogenize CCR5-expressing cells in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh buffer and centrifuge again to wash.
 - Resuspend the final pellet in a binding buffer containing a cryoprotectant for storage at -80°C.^[5]
 - On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.^[5]
- Competition Assay:
 - In a 96-well plate, add the following to each well:
 - CCR5 cell membranes.
 - A fixed concentration of [³H]SCH-C (e.g., at a concentration close to its K_d value).
 - Varying concentrations of unlabeled **ancriviroc**.

- Incubate the plate at room temperature for an extended period (e.g., ~24 hours) to reach equilibrium.^[1]
- Filtration and Washing:
 - Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of [3H]SCH-C against the logarithm of the unlabeled **ancriviroc** concentration.
 - Determine the IC50 value, which is the concentration of **ancriviroc** that inhibits 50% of the specific binding of the radioligand.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow

Workflow for Radioligand Competition Binding Assay

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Radioligand Competition Binding Assay Workflow

Impact on CCR5 Signaling Pathways

Ancriviroc acts as an antagonist, meaning it binds to the CCR5 receptor and prevents its activation by its natural chemokine ligands, such as RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4).^[1] This blockade of chemokine signaling has been confirmed through several functional assays.

Inhibition of Chemotaxis

Ancriviroc potently inhibits the migration of CCR5-expressing cells towards a chemokine gradient. In a chemotaxis assay, **ancriviroc** demonstrated an IC₅₀ value below 1 nM in inhibiting the chemotactic response to MIP-1 α .^[1]

Blockade of Calcium Mobilization

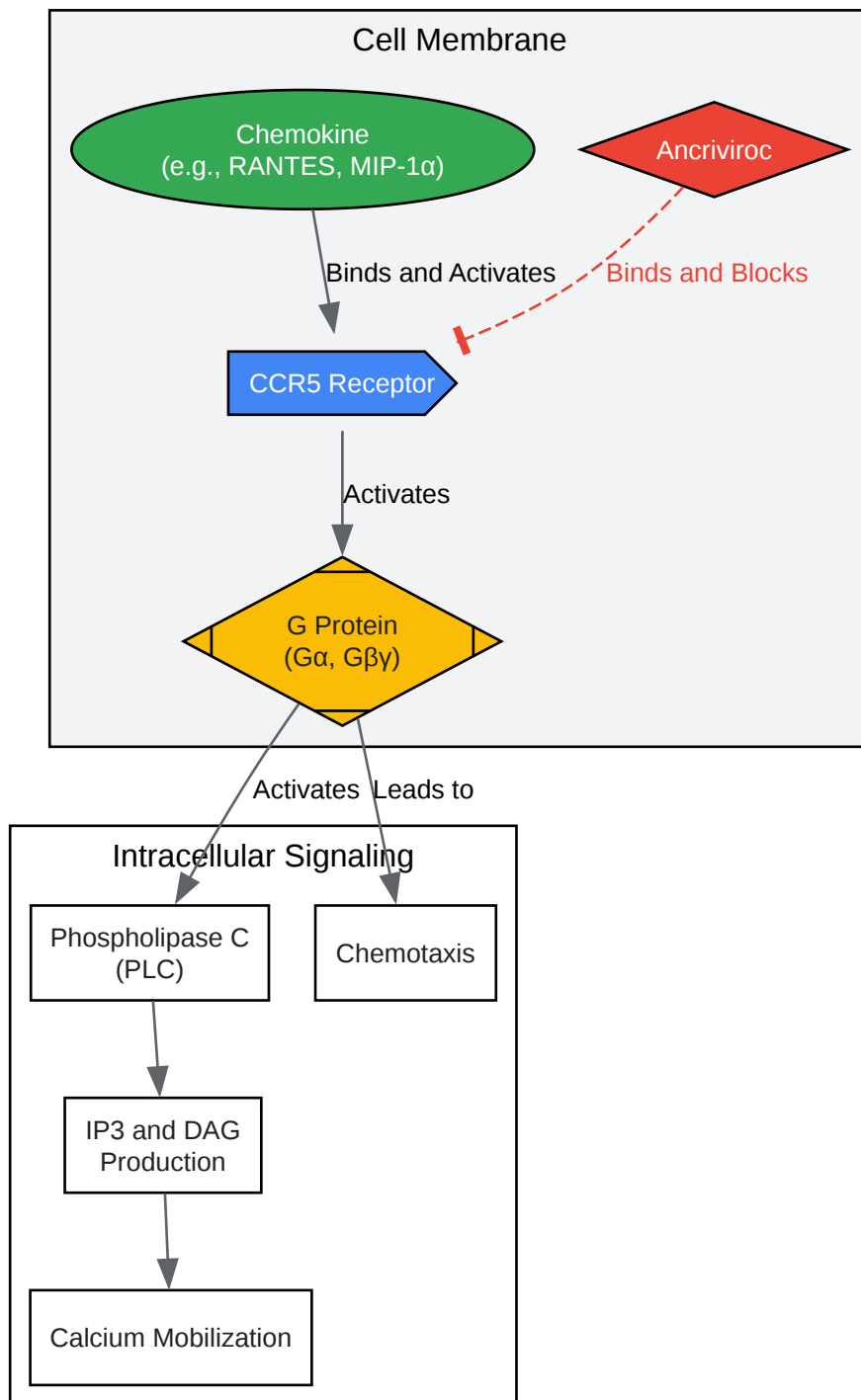
Binding of chemokines to CCR5 typically induces a transient increase in intracellular calcium concentration. **Ancriviroc** effectively blocks this calcium flux, confirming its antagonist properties.

Inhibition of GTP γ S Binding

CCR5 is a G protein-coupled receptor (GPCR). Its activation leads to the exchange of GDP for GTP on the associated G protein α subunit. **Ancriviroc** inhibits this process, as demonstrated in GTP γ S binding assays where it potently inhibited RANTES-induced signaling with an IC₅₀ of 10 ± 1.2 nM.^[1]

Visualization of CCR5 Signaling Pathway Inhibition

Ancriviroc's Inhibition of CCR5 Signaling

[Click to download full resolution via product page](#)Mechanism of **Ancriviroc**'s Antagonism

Conclusion

Ancriviroc is a potent CCR5 antagonist with a high binding affinity, as demonstrated by its low nanomolar K_i and IC_{50} values. Its mechanism of action involves the direct binding to the CCR5 co-receptor, leading to the effective blockade of chemokine-induced signaling and, most importantly, the prevention of R5-tropic HIV-1 entry into host cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **ancriviroc** and other novel CCR5 antagonists in the context of drug discovery and development.

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